Alphaprodine hydrochloride

Übersicht

Beschreibung

Alphaprodine Hydrochlorid ist ein synthetisches narkotisches Analgetikum, das pharmakologisch Morphin und Meperidin ähnelt. Es ist bekannt für seinen schnellen Wirkungseintritt und seine kurze Wirkungsdauer. Alphaprodine Hydrochlorid wirkt in erster Linie auf das zentrale Nervensystem und die glatte Muskulatur. Es wurde erstmals 1949 von Hoffmann-LaRoche als injizierbares narkotisches Analgetikum für die Anwendung bei Geburtshilfe, urologischen Eingriffen und chirurgischen Eingriffen vermarktet .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Alphaprodine Hydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Veresterung von 1,3-Dimethyl-4-phenyl-4-piperidinol mit Propionsäure beinhalten. Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung sicherzustellen. Das resultierende Produkt wird dann gereinigt und in seine Hydrochloridsalzform umgewandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Alphaprodine Hydrochlorid beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie bei der Laborsynthese. Das Verfahren umfasst die Veresterung von 1,3-Dimethyl-4-phenyl-4-piperidinol mit Propionsäure, gefolgt von der Reinigung und Umwandlung in das Hydrochloridsalz. Der Produktionsprozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alphaprodine hydrochloride is synthesized through a series of chemical reactions involving the esterification of 1,3-dimethyl-4-phenyl-4-piperidinol with propanoic acid. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the esterification of 1,3-dimethyl-4-phenyl-4-piperidinol with propanoic acid, followed by purification and conversion to the hydrochloride salt. The production process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alphaprodine Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Alphaprodine Hydrochlorid in seine entsprechenden Alkohole oder Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können funktionelle Gruppen am Piperidinring ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Halogenide oder Amine werden unter basischen oder sauren Bedingungen verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Ketone und Carbonsäuren.

Reduktion: Alkohole und Amine.

Substitution: Verschiedene substituierte Piperidinderivate.

Wissenschaftliche Forschungsanwendungen

Analgesic Use in Anesthesia

Alphaprodine has been prominently used as a narcotic analgesic in surgical settings. A significant study involving 209 patients demonstrated its efficacy in providing analgesia during both major and minor surgical operations. The compound was administered intravenously, with doses ranging from 30 mg to a total of 1,620 mg. Notably, the concurrent use of antagonists such as levallorphan or nalorphine mitigated respiratory depression while maintaining effective pain relief. The findings indicated that alphaprodine could serve effectively either as a sole anesthetic agent or as a supplement to other anesthetics, showcasing its high potency in analgesia when combined with appropriate antagonists .

Pediatric Dental Sedation

Alphaprodine has also been employed in pediatric dentistry for sedation purposes. A descriptive study analyzed 201 cases where alphaprodine was used for sedation in children. The mean dosage administered was approximately 0.55 mg/kg, with success rates for physical and psychological responses rated at 78%. The study highlighted the importance of careful dosage management, particularly for younger patients who exhibited resistance to sedation. Adverse effects were minimal and included nausea and local reactions at the injection site .

Obstetric Analgesic

In obstetrics, alphaprodine has been investigated as an analgesic agent during labor. A double-blind study assessed its effectiveness compared to other analgesics. Results indicated that while alphaprodine provided adequate pain relief, it exhibited weaker analgesic action compared to morphine, with side effects reported in about 10% of cases .

Pharmacological Characteristics

The pharmacological profile of alphaprodine reveals that it possesses a higher melting point and lower analgesic potency than its beta isomer counterpart. Its structure allows it to act on opioid receptors, contributing to its analgesic effects. Studies have shown that the compound's activity can be influenced by its stereochemistry and the presence of specific substituents on its molecular structure .

Adverse Reactions and Safety Profile

While generally effective, alphaprodine is associated with certain adverse reactions, primarily respiratory depression and nausea. A review of clinical cases indicated that serious adverse reactions were rare when dosages were managed conservatively (0.3-0.6 mg/kg). The majority of side effects were minor and transient, underscoring the need for careful patient monitoring during administration .

Summary of Clinical Findings

| Application Area | Dosage Range | Success Rate (%) | Common Side Effects |

|---|---|---|---|

| Surgical Anesthesia | 30 mg - 1,620 mg | High | Respiratory depression |

| Pediatric Sedation | 0.3 - 0.7 mg/kg | 78 | Nausea, local itching |

| Obstetric Analgesia | Variable | Moderate | Minor side effects |

Wirkmechanismus

Alphaprodine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain and increased pain tolerance. The compound primarily targets the mu-opioid receptors, which are responsible for its analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Morphin: Ein natürliches Opioidanalgetikum mit längerer Wirkungsdauer.

Meperidin: Ein synthetisches Opioidanalgetikum mit ähnlichen pharmakologischen Eigenschaften, aber unterschiedlicher chemischer Struktur.

Fentanyl: Ein synthetisches Opioid mit einer viel höheren Potenz und kürzerer Wirkungsdauer.

Einzigartigkeit

Alphaprodine Hydrochlorid ist einzigartig durch seinen schnellen Wirkungseintritt und seine kurze Wirkungsdauer, was es für Eingriffe geeignet macht, die eine schnelle und vorübergehende Schmerzlinderung erfordern. Sein pharmakologisches Profil ermöglicht eine präzise Steuerung der Analgesie, wodurch das Risiko einer verlängerten Sedierung und Atemdepression reduziert wird .

Biologische Aktivität

Alphaprodine hydrochloride, also known as Nisentil, is an opioid analgesic that has been utilized primarily for its pain-relieving properties in various medical contexts, including surgery and obstetrics. This article explores its biological activity, mechanisms of action, clinical applications, and associated case studies.

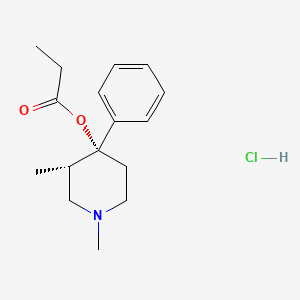

Alphaprodine is a synthetic piperidine derivative structurally similar to meperidine (Demerol) but differs significantly in its pharmacodynamics. Its chemical formula is , with a molar mass of 261.365 g/mol. The compound exhibits a rapid onset of action and a relatively short duration, typically lasting between 1 to 2 hours .

Mechanism of Action:

Alphaprodine acts primarily on the central nervous system (CNS) by binding to mu-opioid receptors, leading to a decrease in the perception of pain. It also induces sedation and euphoria, effects commonly associated with opioid analgesics. Importantly, alphaprodine has been noted for its ability to suppress the respiratory drive, which can lead to respiratory depression—a significant concern during its administration .

Clinical Applications

This compound has been extensively studied and applied in various clinical settings:

- Surgical Procedures: In a study involving 209 patients undergoing major and minor surgeries, alphaprodine was administered intravenously in doses ranging from 30 mg to 1,620 mg. The combination with levallorphan or nalorphine effectively mitigated respiratory depression while maintaining analgesic efficacy .

- Dental Surgery: A preliminary report highlighted its effectiveness in dental procedures, where it allowed for rapid induction and effective pain relief without significantly impairing patient cooperation .

- Obstetric Analgesia: A double-blind study compared alphaprodine with meperidine for obstetric analgesia, demonstrating comparable efficacy with distinct side effect profiles .

Side Effects and Toxicity

Despite its advantages, alphaprodine is associated with several side effects:

- Common Side Effects: These include nausea, vomiting, dizziness, and pruritus (itching). Respiratory depression is particularly concerning and can occur even at therapeutic doses .

- Toxicity Studies: Research conducted on animal models indicated that toxic doses could lead to clonic convulsions and respiratory failure. Specific symptoms observed included exophthalmos and death due to respiratory failure in some cases .

Case Studies

Several case studies illustrate the clinical implications of alphaprodine use:

- Hypoxic Encephalopathy Case: A notable case involved a 34-month-old boy who experienced hypoxic encephalopathy following the administration of alphaprodine during dental surgery. This incident underscores the critical need for monitoring respiratory function during its use .

- Comparative Efficacy Study: In a comparative study of alphaprodine versus morphine, participants receiving alphaprodine reported quicker onset of analgesia with fewer side effects such as nausea and sedation .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Aspect | Details |

|---|---|

| Chemical Structure | C₁₆H₂₃NO₂ |

| Onset of Action | Rapid (within 3 minutes) |

| Duration of Action | 1 to 2 hours |

| Primary Use | Pain relief in surgery and obstetrics |

| Common Side Effects | Nausea, vomiting, dizziness, respiratory depression |

| Notable Case Studies | Hypoxic encephalopathy; efficacy compared to morphine |

Eigenschaften

IUPAC Name |

[(3S,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLUADVCIBEPQJ-MELYUZJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CCN(C[C@@H]1C)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77-20-3 (Parent) | |

| Record name | Alphaprodine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40204646 | |

| Record name | Alphaprodine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-78-4 | |

| Record name | 4-Piperidinol, 1,3-dimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alphaprodine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alphaprodine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinol, 1,3-dimethyl-4-phenyl-, propionate, hydrochloride, (+-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHAPRODINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO51Q2EI5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.